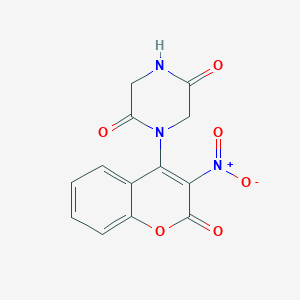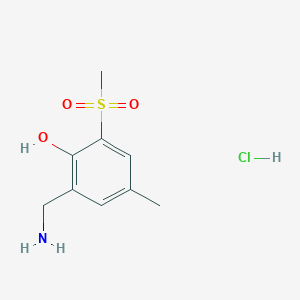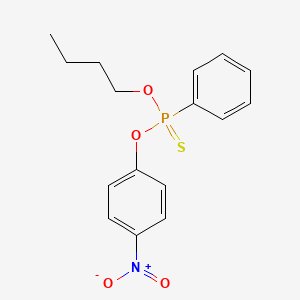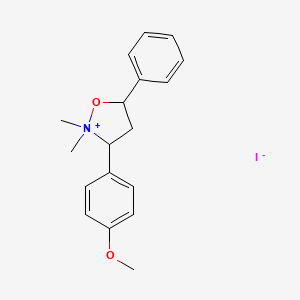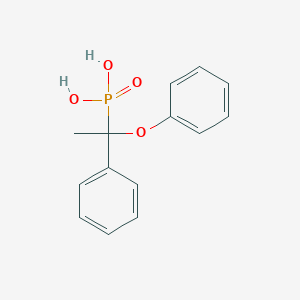![molecular formula C19H17NO2 B14386068 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- CAS No. 89964-47-6](/img/structure/B14386068.png)
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- is a complex organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds containing a fused pair of benzene and furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.
Introduction of the Tetrahydro Structure: The tetrahydro structure is introduced by hydrogenation of the dibenzofuran core under specific conditions, such as using a palladium catalyst in the presence of hydrogen gas.
Addition of the Phenylimino Group: The phenylimino group is introduced through a condensation reaction between the tetrahydro-dibenzofuran and aniline derivatives in the presence of a suitable catalyst, such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the imino group to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or alkylated dibenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response, apoptosis, and signal transduction, depending on its specific interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound without the tetrahydro and phenylimino modifications.
2-Dibenzofuranol: Lacks the tetrahydro and phenylimino groups but retains the hydroxyl group.
6,7,8,9-Tetrahydrodibenzofuran: Similar tetrahydro structure but without the phenylimino group.
Uniqueness
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- is unique due to its combination of a tetrahydro structure and a phenylimino group, which imparts distinct chemical reactivity and potential applications. This combination allows for specific interactions with molecular targets, making it valuable in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
89964-47-6 |
|---|---|
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
1-(phenyliminomethyl)-6,7,8,9-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C19H17NO2/c21-16-10-11-18-19(14-8-4-5-9-17(14)22-18)15(16)12-20-13-6-2-1-3-7-13/h1-3,6-7,10-12,21H,4-5,8-9H2 |
InChI-Schlüssel |
WJNAZIZJBFBBDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3C=NC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
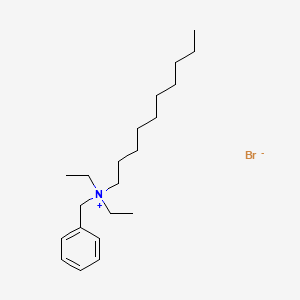
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)

